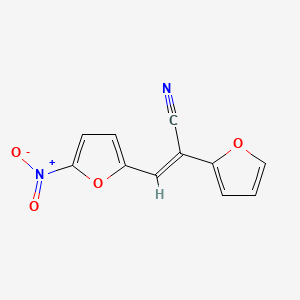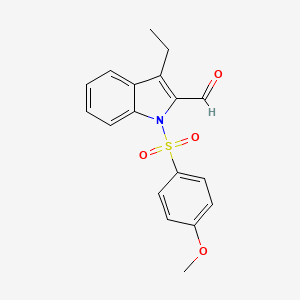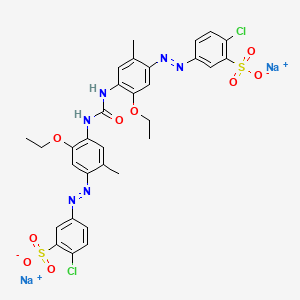
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms It is a derivative of thiomorpholine, which is a sulfur analog of morpholine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of cysteamine with vinyl chloride to form thiomorpholine, followed by further functionalization to introduce the pyrrolidin-3-yl group and the 1,1-dioxide functionality . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Thiomorpholine: A sulfur analog of morpholine, used as a precursor in the synthesis of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide.
Pyrrolidine: A five-membered nitrogen heterocycle, widely used in medicinal chemistry.
Morpholine: A six-membered nitrogen heterocycle, structurally similar to thiomorpholine but without the sulfur atom.
Uniqueness
This compound is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C8H16N2O2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8/h8-9H,1-7H2 |
InChIキー |
KAIHGKRXAKRGDJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1N2CCS(=O)(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)








